REACTION_CXSMILES
|
Br.C[O:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]([C:15]([OH:17])=[O:16])=[N:13][CH:14]=2)=[CH:6][CH:5]=1.[OH-].[Na+]>>[OH:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][C:9]2[CH:10]=[CH:11][C:12]([C:15]([OH:17])=[O:16])=[N:13][CH:14]=2)=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
5-(4-methoxybenzyl)picolinic acid
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC=2C=CC(=NC2)C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to form crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(CC=2C=CC(=NC2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |